molecular formula C12H24FNO4S B12949500 tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate

tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate

Cat. No.: B12949500
M. Wt: 297.39 g/mol
InChI Key: VWZHLXLZXYBSEX-UHFFFAOYSA-N
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Description

tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate is a carbamate derivative featuring a fluorosulfonyl (-SO₂F) group and a branched 4,4-dimethylpentan-3-yl chain. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, widely utilized in organic synthesis to prevent undesired side reactions. The fluorosulfonyl group is a strong electron-withdrawing substituent, enhancing reactivity in nucleophilic substitutions or cross-coupling reactions.

Properties

Molecular Formula

C12H24FNO4S

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl N-(1-fluorosulfonyl-4,4-dimethylpentan-3-yl)carbamate

InChI

InChI=1S/C12H24FNO4S/c1-11(2,3)9(7-8-19(13,16)17)14-10(15)18-12(4,5)6/h9H,7-8H2,1-6H3,(H,14,15)

InChI Key

VWZHLXLZXYBSEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCS(=O)(=O)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate typically involves the protection of an amino group using a tert-butyl carbamate (Boc) group. The process often starts with the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The fluorosulfonyl group can be introduced through a subsequent reaction with a fluorosulfonylating agent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted carbamates or sulfonamides.

Scientific Research Applications

tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate involves the cleavage of the Boc group under acidic conditions, releasing the free amine. The fluorosulfonyl group can participate in various chemical reactions, acting as an electrophile in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate with analogous tert-butyl carbamates from the literature (e.g., derivatives in ) to highlight structural, electronic, and functional differences.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
This compound Fluorosulfonyl, 4,4-dimethylpentan-3-yl ~305.3 -SO₂F, Boc Reactive leaving group; potential in Suzuki couplings or sulfonamide synthesis
tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298) Methoxycyclohexyl, pyrimidinyl ~567.8 -OCH₃, Boc, pyrimidine Intermediate in kinase inhibitor synthesis; hydrogen-bonding with pyrimidine
tert-Butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate (304) Formylpyrrolopyrimidine, methoxycyclohexyl ~475.9 -CHO, Boc, pyrrolopyrimidine Electrophilic aldehyde for bioconjugation; drug discovery applications
tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate (263) Aminotetrahydropyran ~244.3 -NH₂, Boc Amine protection; peptide synthesis

Electronic and Steric Effects

  • Fluorosulfonyl vs. Methoxy/Amino Groups: The -SO₂F group in the target compound is significantly more electron-withdrawing than methoxy (-OCH₃) or amino (-NH₂) groups in analogs. This enhances its electrophilicity, making it prone to nucleophilic displacement (e.g., by amines or thiols) .
  • Steric Hindrance : The 4,4-dimethylpentan-3-yl chain introduces greater steric bulk compared to cyclohexyl or tetrahydropyran substituents in analogs. This may reduce reaction rates in sterically constrained environments but improve stability against hydrolysis .

Crystallography and Hydrogen Bonding

In contrast, methoxy or amino groups in analogs facilitate hydrogen-bonded supramolecular assemblies, as described in graph-set analysis () .

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